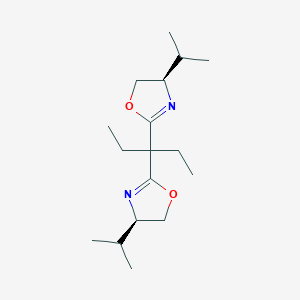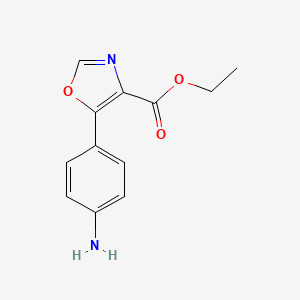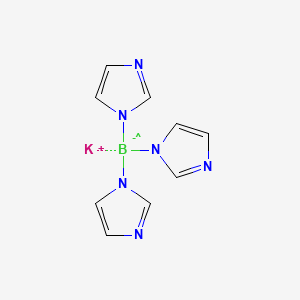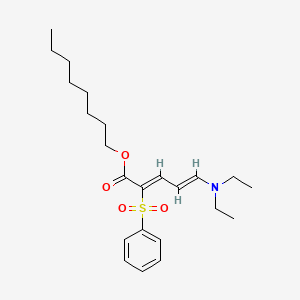![molecular formula C22H26Cl2N4O4 B3179261 N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride CAS No. 1781628-88-3](/img/structure/B3179261.png)
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Übersicht
Beschreibung
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl2N4O4 and its molecular weight is 481.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
SR 3677 dihydrochloride is a potent and selective inhibitor of Rho kinases (ROCK), specifically ROCK-I and ROCK-II . The IC50 values for ROCK-I and ROCK-II are 56 nM and 3 nM, respectively . Rho kinases play a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
SR 3677 dihydrochloride interacts with its targets, ROCK-I and ROCK-II, by inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by SR 3677 dihydrochloride is the Rho/ROCK signaling pathway. This pathway is involved in the regulation of actin cytoskeleton, which is crucial for various cellular functions, including cell shape, motility, and division .
Pharmacokinetics
It is soluble to 100 mm in water and dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of ROCK-I and ROCK-II by SR 3677 dihydrochloride can lead to various molecular and cellular effects. For instance, it can affect cell motility, proliferation, and apoptosis by altering the actin cytoskeleton .
Biochemische Analyse
Biochemical Properties
SR 3677 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of ROCK-I and ROCK-II. The compound exhibits an IC50 value of 56 nM for ROCK-I and 3 nM for ROCK-II . By inhibiting these kinases, SR 3677 dihydrochloride affects the phosphorylation of downstream targets, which are involved in various cellular functions such as cytoskeletal organization, cell motility, and contraction. The interactions between SR 3677 dihydrochloride and ROCK enzymes are primarily hydrophobic, contributing to its high potency .
Cellular Effects
SR 3677 dihydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, SR 3677 dihydrochloride has been shown to induce synthetic lethality in BRCA2-deficient cells by causing mitotic defects and cytokinesis failure . Additionally, it affects the phosphorylation of myosin light chain, thereby regulating cell contraction and motility .
Molecular Mechanism
The molecular mechanism of SR 3677 dihydrochloride involves its binding to the ATP-binding pocket of ROCK-I and ROCK-II, leading to the inhibition of their kinase activity. This inhibition prevents the phosphorylation of downstream targets such as myosin light chain, LIM kinase, and cofilin . The hydrophobic interactions between the benzodioxane phenyl ring of SR 3677 dihydrochloride and the hydrophobic surface of the kinase pocket are key factors contributing to its high potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SR 3677 dihydrochloride change over time. The compound is stable under recommended storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that continuous exposure to SR 3677 dihydrochloride can increase aqueous humor outflow in porcine eyes and inhibit myosin light chain phosphorylation . These effects are observed to increase over time, with significant changes noted within 1 to 5 hours of exposure .
Dosage Effects in Animal Models
The effects of SR 3677 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity. At higher doses, SR 3677 dihydrochloride may exhibit toxic or adverse effects, such as increased cytotoxicity and disruption of normal cellular functions . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
SR 3677 dihydrochloride is involved in metabolic pathways that regulate cytoskeletal dynamics and cell motility. By inhibiting ROCK-I and ROCK-II, the compound affects the phosphorylation state of various proteins involved in these pathways . The interactions with enzymes such as myosin light chain kinase and LIM kinase further modulate the metabolic flux and levels of metabolites associated with cytoskeletal organization .
Transport and Distribution
Within cells and tissues, SR 3677 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall efficacy . The distribution of SR 3677 dihydrochloride is crucial for its ability to reach target sites and exert its inhibitory effects on ROCK enzymes .
Subcellular Localization
The subcellular localization of SR 3677 dihydrochloride is primarily within the cytoplasm, where it interacts with ROCK-I and ROCK-II. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct SR 3677 dihydrochloride to specific cellular compartments, further modulating its activity and function .
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another[][1].
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide include:
- N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide[1][1].
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVXEKRUDMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)


